molecular formula C15H33NOSi B587170 (R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine CAS No. 672314-51-1

(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

Cat. No.: B587170
CAS No.: 672314-51-1
M. Wt: 271.52
InChI Key: RJMNCCXUDNEXKJ-IYXRBSQSSA-N
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Description

®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is a chiral amine compound featuring a cyclohexyl ring substituted with a tert-butyldimethylsilyloxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine typically involves the following steps:

    Formation of the Cyclohexyl Ring: Starting from a suitable cyclohexane derivative, the cyclohexyl ring is functionalized to introduce the tert-butyldimethylsilyloxymethyl group.

    Introduction of the Amino Group: The ethan-1-amine moiety is introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: To reduce intermediates to the desired amine.

    Protective Group Strategies: To selectively introduce and remove functional groups during the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylamines.

    Reduction: Further reduction to simpler amines or hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or silyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine: can be compared to other chiral amines with similar structural features.

    Cyclohexylamines: Compounds with a cyclohexyl ring and an amino group.

    Silyl-protected Amines: Compounds with silyl groups protecting the amino functionality.

Uniqueness

The uniqueness of ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine lies in its specific combination of a chiral center, a cyclohexyl ring, and a silyl-protected hydroxyl group, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NOSi/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h12-14H,7-11,16H2,1-6H3/t12-,13?,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMNCCXUDNEXKJ-IYXRBSQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741235
Record name (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672314-51-1
Record name (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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